molecular formula C20H18ClN5O2S B11241118 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11241118
M. Wt: 427.9 g/mol
InChI Key: YVNNUUVUIWPLFV-UHFFFAOYSA-N
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a synthetic organic compound that belongs to the class of triazolo-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps:

    Formation of the triazolo-thiadiazole core: This step involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions to form the triazolo-thiadiazole ring.

    Substitution reactions: The triazolo-thiadiazole core is then subjected to nucleophilic substitution reactions with various benzyl halides to introduce the benzyl group.

    Acylation: The final step involves the acylation of the substituted triazolo-thiadiazole with 2-(2-chloro-4,6-dimethylphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the triazolo-thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of phenoxy ketones and benzyl oxides.

    Reduction: Formation of reduced triazolo-thiadiazole derivatives.

    Substitution: Introduction of various functional groups at the chloro and benzyl positions.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazolo-thiadiazole core and exhibit similar bioactivities.

    Benzyl-substituted triazoles: These compounds have similar structural features and biological activities.

Uniqueness

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is unique due to the presence of the 2-(2-chloro-4,6-dimethylphenoxy)acetyl group, which enhances its lipophilicity and bioavailability. This structural feature contributes to its potent biological activities and makes it a promising candidate for further development.

Properties

Molecular Formula

C20H18ClN5O2S

Molecular Weight

427.9 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H18ClN5O2S/c1-12-7-13(2)18(16(21)8-12)28-10-17(27)22-9-14-3-5-15(6-4-14)19-25-26-11-23-24-20(26)29-19/h3-8,11H,9-10H2,1-2H3,(H,22,27)

InChI Key

YVNNUUVUIWPLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)C

Origin of Product

United States

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